molecular formula C11H14BCl2NO2 B1390761 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-98-8

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1390761
M. Wt: 274 g/mol
InChI Key: LWZQWBPCOIYKQG-UHFFFAOYSA-N
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Description

The compound “2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical with the empirical formula C12H16BCl2NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 303.98 g/mol . The SMILES string representation is COc1c(Cl)ncc(Cl)c1B2OC©©C©©O2 . The InChI representation is 1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)8-7(14)6-16-10(15)9(8)17-5/h6H,1-5H3 .


Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various boric acid ester intermediates, involving benzene rings and pyridine derivatives. Studies have confirmed their structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds are also analyzed using density functional theory (DFT) to reveal their physicochemical properties (Huang et al., 2021).

Catalysis and Chemical Reactions

  • The compound is involved in the synthesis of bifunctional building blocks for combinatorial chemistry. Structural comparisons with regioisomers have highlighted differences in orientation and bond angles, impacting chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Material Science and Polymer Chemistry

  • In the field of material science, this compound has been utilized in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are notable for their solubility in organic solvents and potential applications in electronics and optics (Welterlich et al., 2012).

Energy and Battery Technology

  • This compound has been studied in the context of organic liquid electrolyte-based fluoride shuttle batteries. Its structural variants have been examined as electrolyte additives to enhance battery performance by increasing fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Coordination Chemistry

  • It has been used in the synthesis of extended dipyridyl ligands, leading to the formation of two-dimensional coordination polymers with potential applications in molecular electronics and materials science (Al-Fayaad et al., 2020).

Safety And Hazards

The compound has been classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - Toxic if swallowed and H318 - Causes serious eye damage . The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P310 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2,5-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZQWBPCOIYKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660639
Record name 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1073371-98-8
Record name 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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